1,3-Dibromo-2-(trimethylsilyl)benzene
Overview
Description
1,3-Dibromo-2-(trimethylsilyl)benzene is a useful research compound. Its molecular formula is C9H12Br2Si and its molecular weight is 308.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metalation of Oligobromobenzenes : 1,3-Dibromo-substituted benzenes, including 1,3-Dibromo-2-(trimethylsilyl)benzene, can be metalated without special precautions, leading to stable intermediates useful for synthesizing corresponding benzaldehydes (Luliński & Serwatowski, 2003).
Functionalisation of Benzene Derivatives : The 2-trimethylsilyl derivatives of 1,3-dihalo- or 1,3-dimethoxybenzene, including compounds similar to this compound, have been prepared in good yields. Their conversion into 1,2,3-trisubstituted benzenes is facilitated by acetylation, iodination, or sulfonation (Bennetau et al., 1993).
Synthesis of Efficient Benzyne Precursors : 1,2-Bis(trimethylsilyl)benzene, a key starting material for benzyne precursors and certain luminescent π-conjugated materials, can be prepared from 1,2-dibromobenzene, showcasing the potential of this compound in similar applications (Lorbach et al., 2010).
Trimethylsilylation of Alcohols and Phenol : N,N′-Dibromo-N,N′-1,2-ethanediylbis (Benzene Sulfonamide) has been used for the trimethylsilylation of alcohols and phenols, indicating the potential for similar reactions involving this compound (Khazaei et al., 2007).
Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes : 1,2-Bis(trimethylsilyl)benzenes are key starting materials for various applications, and efficient high-yield routes to functionalized derivatives have been developed, which could be applicable to this compound as well (Reus et al., 2012).
Halogen-Metal Exchange in Dibromobenzenes : The synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate is reported, a process potentially applicable to this compound (Bettinger & Filthaus, 2007).
Properties
IUPAC Name |
(2,6-dibromophenyl)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHYDJCDYVQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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